2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14949866
InChI: InChI=1S/C19H17ClN6O2/c1-28-18-4-2-3-17-14(18)7-9-25(17)10-8-21-19(27)15-11-13(5-6-16(15)20)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)
SMILES:
Molecular Formula: C19H17ClN6O2
Molecular Weight: 396.8 g/mol

2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14949866

Molecular Formula: C19H17ClN6O2

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide -

Specification

Molecular Formula C19H17ClN6O2
Molecular Weight 396.8 g/mol
IUPAC Name 2-chloro-N-[2-(4-methoxyindol-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C19H17ClN6O2/c1-28-18-4-2-3-17-14(18)7-9-25(17)10-8-21-19(27)15-11-13(5-6-16(15)20)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)
Standard InChI Key CXPMUTYHTGGTKV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Introduction

2-Chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that combines indole, benzamide, and tetrazole moieties. This compound is of significant interest in various scientific fields due to its potential biological activities and chemical versatility. It is primarily utilized in research settings for its applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yields and purity of the final product.

Biological Activity and Applications

Indole derivatives, including this compound, have been extensively studied for their roles in pharmaceuticals, particularly in the treatment of various diseases. The presence of tetrazole and benzamide moieties further enhances its potential for biological activity, making it a candidate for research in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator